molecular formula C20H30N2O B14149346 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one CAS No. 748090-40-6

3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B14149346
CAS No.: 748090-40-6
M. Wt: 314.5 g/mol
InChI Key: TXYPFVGJEWKVQJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the acylation of cyclohexylamine with a suitable acyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the addition of the 2-methylphenyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and 2-methylphenyl groups may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the piperazine ring allows for versatile chemical modifications.

Properties

CAS No.

748090-40-6

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

3-cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h5-7,10,18H,2-4,8-9,11-16H2,1H3

InChI Key

TXYPFVGJEWKVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3

Origin of Product

United States

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